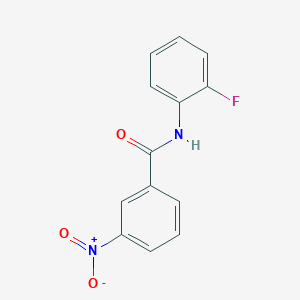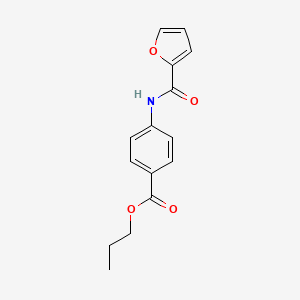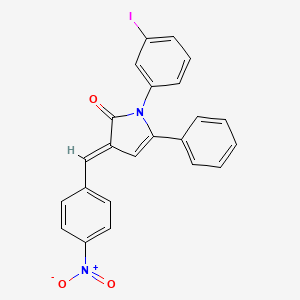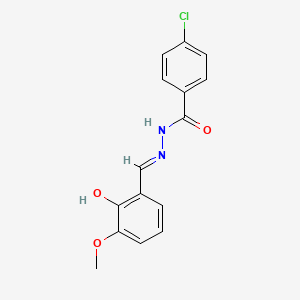![molecular formula C16H17N5O4 B11692920 (1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)
(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a morpholine moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the morpholine and nitrophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the imine bond under mild acidic conditions to ensure the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The imine bond can be reduced to form amines.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases .
Medicine
In medicine, (E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE is investigated for its potential as a pharmaceutical agent. Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The pyrazole ring and nitrophenyl group are key to its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triazolo Ring Compounds: Compounds with similar ring structures and functional groups.
Uniqueness
(E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE stands out due to its combination of a pyrazole ring, morpholine moiety, and nitrophenyl group, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17N5O4 |
|---|---|
Molecular Weight |
343.34 g/mol |
IUPAC Name |
[2-methyl-4-[(3-nitrophenyl)methylideneamino]pyrazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H17N5O4/c1-19-15(16(22)20-5-7-25-8-6-20)14(11-18-19)17-10-12-3-2-4-13(9-12)21(23)24/h2-4,9-11H,5-8H2,1H3 |
InChI Key |
CLQTYMUMZHDXLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692871.png)


![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)


![N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692923.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11692931.png)
